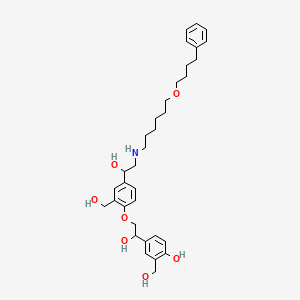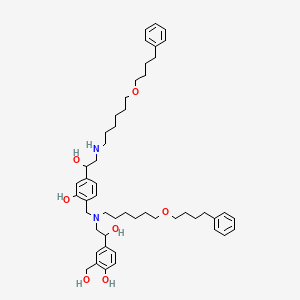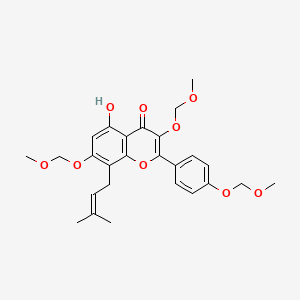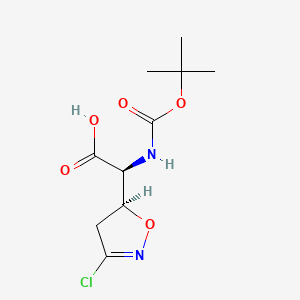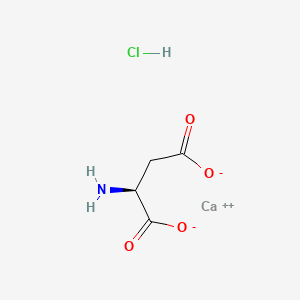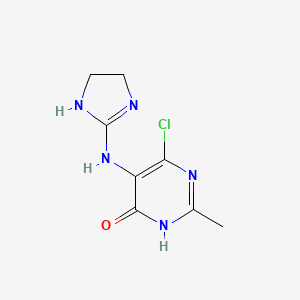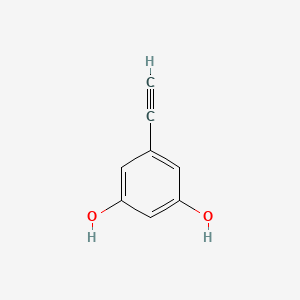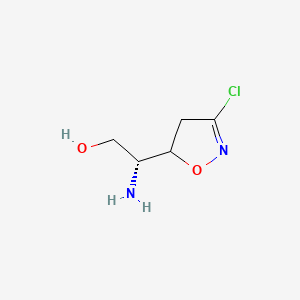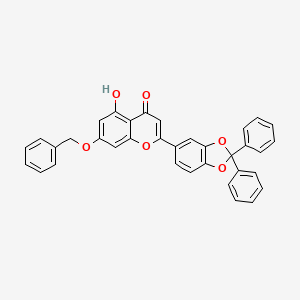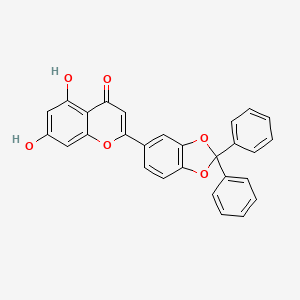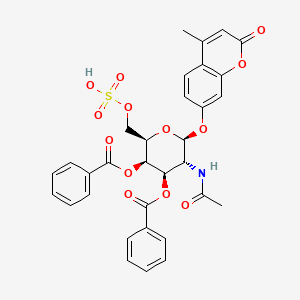
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is a biochemical compound with the molecular formula C32H29NO13S and a molecular weight of 667.64 g/mol. This compound is primarily used in biomedical research, particularly for the detection and quantification of lysosomal enzymes such as beta-galactosidase. Its unique structure allows for precise and sensitive measurement of enzyme activity, making it an essential tool in the field of biomedicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate involves multiple steps, including the protection of hydroxyl groups, glycosylation, and sulfation. The reaction conditions typically require the use of organic solvents, protective groups, and catalysts to achieve the desired product.
Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reaction type. For example, hydrolysis of the compound can yield 4-methylumbelliferone and other intermediate products.
Applications De Recherche Scientifique
4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is widely used in scientific research for the detection and quantification of lysosomal enzymes. It is particularly useful in diagnosing and monitoring lysosomal storage disorders. Additionally, this compound is employed in various biochemical assays to study enzyme kinetics and substrate specificity.
Mécanisme D'action
The compound acts as a fluorogenic substrate for lysosomal enzymes, particularly beta-galactosidase. Upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone, which can be quantitatively measured. This allows researchers to assess enzyme activity and diagnose related disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide
- 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide
Uniqueness: Compared to similar compounds, 4-Methylumbelliferyl 2-acetamido-2-deoxy-3,4-DI-O-benzoyl-beta-D-galactopyranoside 6-sulfate is unique due to its specific structure, which allows for the detection of beta-galactosidase activity with high sensitivity and precision. This makes it particularly valuable in the diagnosis and monitoring of lysosomal storage disorders.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO13S/c1-18-15-26(35)43-24-16-22(13-14-23(18)24)42-32-27(33-19(2)34)29(46-31(37)21-11-7-4-8-12-21)28(25(44-32)17-41-47(38,39)40)45-30(36)20-9-5-3-6-10-20/h3-16,25,27-29,32H,17H2,1-2H3,(H,33,34)(H,38,39,40)/t25-,27-,28+,29-,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIQOVTTZAFRD-ZDPOQHKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858112 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154639-33-5 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-6-O-sulfo-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
